molecular formula C15H20ClFINO2 B15341846 3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride CAS No. 329-67-9

3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride

Cat. No.: B15341846
CAS No.: 329-67-9
M. Wt: 427.68 g/mol
InChI Key: YAVUZDCXTCRATB-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride is a heterocyclic organic compound with the molecular formula C15H20ClFINO2 and a molecular weight of 427.681 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the esterification of 4-fluoro-3-iodobenzoic acid with 3-piperidin-1-ylpropyl alcohol under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and heating to promote the esterification process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound may yield carboxylic acids or ketones as major products.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride has several scientific research applications, including:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to investigate enzyme activities or cellular processes.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride can be compared with other similar compounds, such as:

  • 3-Piperidin-1-ylpropyl 4-fluoro-3-bromobenzoate;hydrochloride

  • 3-Piperidin-1-ylpropyl 4-fluoro-3-chlorobenzoate;hydrochloride

  • 3-Piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;nitrate

These compounds share similar structural features but differ in the halogen substituent, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

329-67-9

Molecular Formula

C15H20ClFINO2

Molecular Weight

427.68 g/mol

IUPAC Name

3-piperidin-1-ylpropyl 4-fluoro-3-iodobenzoate;hydrochloride

InChI

InChI=1S/C15H19FINO2.ClH/c16-13-6-5-12(11-14(13)17)15(19)20-10-4-9-18-7-2-1-3-8-18;/h5-6,11H,1-4,7-10H2;1H

InChI Key

YAVUZDCXTCRATB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC(=O)C2=CC(=C(C=C2)F)I.Cl

Origin of Product

United States

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